molecular formula C17H19NOS B2867536 3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide CAS No. 1207051-97-5

3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide

Cat. No. B2867536
CAS RN: 1207051-97-5
M. Wt: 285.41
InChI Key: ZTTAGOUNJDSQCH-UHFFFAOYSA-N
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Description

Thiophene-based analogs, which “3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide” is, are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound containing a sulfur atom . The molecular structure of a compound like “this compound” would likely be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be quite diverse, depending on the specific compound and the conditions .

Scientific Research Applications

Pharmacokinetics and Metabolism

One study investigated the pharmacokinetics and metabolism of S-1, a compound related to 3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide, in rats. The compound showed low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses. The oral bioavailability ranged from 55% to 60%, with forty phase I and phase II metabolites identified, demonstrating the compound's extensive metabolism in rats (Wu et al., 2006).

Synthesis Methods

Another study focused on the efficient, stereoselective synthesis of functionalized cyclopropanes, which are structurally related to this compound. The synthesis involved the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium, yielding cyclopropanes with high stereoselectivity (Tanaka et al., 1987).

Potential Therapeutic Applications

Research on compounds structurally similar to this compound has also explored their potential therapeutic applications. For example, a study synthesized a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides, which were tested for antiproliferative activity against human cancer cell lines. Several derivatives showed promising IC50 values, indicating potential anticancer activity (El Rayes et al., 2019).

Safety and Hazards

The safety and hazards associated with a compound like “3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide” would depend on its specific properties. Some fentanyl analogs, which this compound is similar to, have been involved in fatal intoxication cases .

Future Directions

The future directions for research on a compound like “3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide” would likely depend on the results of initial studies on its properties and potential uses. Given the interest in thiophene derivatives, it’s possible that similar compounds could be studied for their potential biological activity .

properties

IUPAC Name

3-phenyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c19-16(9-8-14-5-2-1-3-6-14)18-13-17(10-11-17)15-7-4-12-20-15/h1-7,12H,8-11,13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTAGOUNJDSQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CCC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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